molecular formula C11H8ClNO B1459801 1-(1-Chloroisoquinolin-6-yl)ethanone CAS No. 1256836-30-2

1-(1-Chloroisoquinolin-6-yl)ethanone

Cat. No. B1459801
CAS RN: 1256836-30-2
M. Wt: 205.64 g/mol
InChI Key: OLTAPNODXPQTOO-UHFFFAOYSA-N
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Description

1-(1-Chloroisoquinolin-6-yl)ethanone, also known as 1-chloro-6-isoquinolinone, is a heterocyclic aromatic compound used for various scientific research applications. It is a colorless, crystalline solid that is soluble in alcohols, ethers, and other organic solvents. This compound is produced by the reaction of isoquinoline with chloroacetyl chloride in the presence of a base. It has been used in a variety of studies, ranging from organic synthesis to pharmacology. It is an important intermediate in the synthesis of several pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a variant of 1-(1-Chloroisoquinolin-6-yl)ethanone, was synthesized effectively using POCl3 reagent. Extensive structural and vibrational spectroscopic studies were conducted using techniques like X-ray diffraction, FTIR, NMR, and DFT computations (Murugavel et al., 2016).

Biological Activities

  • Antioxidant and Anti-Diabetic Potential : Novel chloroquinoline derivatives, including CPQE, have been synthesized and demonstrated good antioxidant activity using the DPPH method. These compounds also showed potential as anti-diabetic agents, inhibiting glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).

  • Antibacterial and Antifungal Activities : A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from similar compounds, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives exhibited significant activity against various microbial strains (Kumar & Vijayakumar, 2017).

Pharmaceutical Applications

  • Potential in Cancer Treatment : Certain 7-Chloro-4-(piperazin-1-yl)quinoline derivatives, structurally related to 1-(1-Chloroisoquinolin-6-yl)ethanone, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds, particularly the ones with significant cytotoxicity, could be promising in cancer management (Aboul-Enein et al., 2017).

  • Synthesis of Anti-Tuberculosis Agents : A series of 3-heteroarylthioquinoline derivatives, synthesized from compounds similar to 1-(1-Chloroisoquinolin-6-yl)ethanone, have shown promising in vitro antituberculosis activity. Some compounds were particularly effective against Mycobacterium tuberculosis (Chitra et al., 2011).

Chemical Properties and Reactions

  • Diverse Chemical Reactions : The compound has been involved in various chemical reactions, such as regioselective O-alkylation, leading to the formation of novel compounds with potential applications in pharmaceutical and materials sciences (Gund et al., 2012).

  • Formation of Novel Compounds : It has also been used in the synthesis of novel 1,2-dihydroisoquinolin-1-ylphosphonates via CuI-catalyzed reactions, demonstrating its versatility in organic synthesis (Ye et al., 2009).

properties

IUPAC Name

1-(1-chloroisoquinolin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAPNODXPQTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroisoquinolin-6-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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